Methyl 4-amino-3-bromo-2-chlorobenzoate
Description
Methyl 4-amino-3-bromo-2-chlorobenzoate (C₈H₇BrClNO₂) is a multifunctional aromatic ester featuring amino, bromo, and chloro substituents at the 4-, 3-, and 2-positions of the benzene ring, respectively. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, where its reactive amino group enables further functionalization, such as acylation or cross-coupling reactions. Its structural complexity and substituent arrangement influence its physicochemical properties, including polarity, solubility, and stability, making it distinct from simpler benzoate derivatives .
Properties
Molecular Formula |
C8H7BrClNO2 |
|---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
methyl 4-amino-3-bromo-2-chlorobenzoate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-3-5(11)6(9)7(4)10/h2-3H,11H2,1H3 |
InChI Key |
BWEUSHWZRYLEJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)N)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-bromo-2-chlorobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group. This is followed by bromination and chlorination to add the bromo and chloro substituents, respectively. Finally, the nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-bromo-2-chlorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid can be used to oxidize the amino group.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used for the reduction of the nitro group to an amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the amino, bromo, or chloro groups.
Scientific Research Applications
Methyl 4-amino-3-bromo-2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-bromo-2-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-Bromo-2-Chlorobenzoate (CAS 885532-41-2)
- Structural Differences: Lacks the amino group at position 4, reducing polarity and nucleophilic reactivity.
- Properties: Lower molecular weight (C₈H₆BrClO₂, ~265.5 g/mol) compared to the target compound (C₈H₇BrClNO₂, ~280.5 g/mol). The absence of the amino group decreases water solubility but enhances stability under oxidative conditions.
- Applications : Primarily used in Suzuki-Miyaura coupling reactions due to accessible bromo and chloro substituents .
4-Bromo-2,5-Dichlorobenzoic Acid (CAS 933585-58-1)
- Structural Differences : Carboxylic acid replaces the methyl ester, and an additional chloro group is present at position 4.
- Properties : Higher acidity (pKa ~2.5–3.0) due to the carboxylic acid group. Lower volatility compared to ester analogs. Molecular weight: ~285.9 g/mol.
- Applications : Utilized in metal-organic frameworks (MOFs) and as a ligand precursor .
Methyl 3-Bromo-5-Chlorobenzoate (CAS 21739-92-4)
- Structural Differences : Bromo and chloro substituents at positions 3 and 5, respectively, creating meta-directing effects.
- Properties : Similar molecular weight (~265.5 g/mol) to Methyl 4-bromo-2-chlorobenzoate. Reduced steric hindrance compared to the target compound.
- Applications : Intermediate in agrochemical synthesis, particularly for herbicides .
Methyl 4-Bromo-3-Formamidobenzoate (C₉H₈BrNO₃)
- Structural Differences: Formamido group (-NHCHO) replaces the amino group at position 3.
- Properties : Increased molecular weight (~280.9 g/mol) and reduced nucleophilicity due to the formamido protection. Enhanced thermal stability.
- Applications : Used in stepwise peptide synthesis to prevent side reactions .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Reactivity: The amino group in the target compound enhances its utility in nucleophilic substitution and palladium-catalyzed reactions, unlike its non-amino analogs .
- Stability: Methyl esters generally exhibit higher volatility than carboxylic acids (e.g., 4-bromo-2,5-dichlorobenzoic acid) but lower than non-halogenated esters .
- Synthetic Utility: The formamido derivative () highlights the importance of protective groups in multi-step syntheses, whereas the unprotected amino group in the target compound allows direct functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
